Product packaging for F-ara-ATP (trisodium)(Cat. No.:)

F-ara-ATP (trisodium)

Cat. No.: B10854678
M. Wt: 591.12 g/mol
InChI Key: ABCNYMXTKKBAHQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

F-ara-ATP as a Key Nucleoside Analog Triphosphate in Research.patsnap.comCurrent time information in पटना डिवीजन, IN.Current time information in नागपूर डिव्हिजन, IN.

F-ara-ATP, chemically known as 9-β-D-arabinofuranosyl-2-fluoroadenine-5'-triphosphate, is the biologically active metabolite of fludarabine (B1672870) phosphate (B84403). drugbank.comfda.gov In the laboratory, the trisodium (B8492382) salt of F-ara-ATP is often utilized due to its enhanced water solubility and stability. medchemexpress.com As a purine (B94841) analog, it closely resembles deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential precursors for DNA synthesis. patsnap.com This structural similarity allows F-ara-ATP to act as a competitive inhibitor and an alternative substrate for several key enzymes involved in DNA metabolism. frontiersin.orgtandfonline.com

The primary research application of F-ara-ATP lies in its ability to interfere with DNA synthesis. patsnap.comdrugbank.com This interference is multifaceted, making it a valuable tool for dissecting the intricate mechanisms of DNA replication. Researchers utilize F-ara-ATP to study the kinetics and functions of various DNA polymerases, the enzymes responsible for elongating DNA strands. frontiersin.orgresearchgate.net By observing how F-ara-ATP is incorporated into a growing DNA chain and how this incorporation affects subsequent elongation, scientists can gain insights into the fidelity and processivity of these crucial enzymes. nih.gov

Furthermore, the inhibitory effects of F-ara-ATP extend beyond DNA polymerases, providing a broader platform for biochemical investigation. It is a known inhibitor of ribonucleotide reductase, the enzyme that produces the deoxyribonucleotides necessary for DNA synthesis. nih.govdrugbank.com This inhibition allows for the study of cellular nucleotide pool regulation and its impact on DNA replication and repair pathways. Additionally, F-ara-ATP has been shown to inhibit DNA primase and DNA ligase, further highlighting its utility in probing multiple stages of DNA metabolism. nih.govdrugbank.commedchemexpress.com

The Central Role of F-ara-ATP as an Active Cellular Metabolite.nih.govCurrent time information in नागपूर डिव्हिजन, IN.drugbank.comnih.gov

The journey of F-ara-ATP within a cell begins with the uptake of its precursor, fludarabine phosphate. fda.gov This prodrug is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A), which is then transported into the cell by nucleoside transporters. core.ac.uk Once inside, F-ara-A undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to ultimately form F-ara-ATP. core.ac.uk The rate-limiting step in this conversion is the initial phosphorylation to the monophosphate form by deoxycytidine kinase (dCK). nih.gov

As the active metabolite, F-ara-ATP exerts its biological effects primarily through the disruption of DNA synthesis. nih.govtandfonline.com It competes with the natural nucleotide dATP for incorporation into the growing DNA strand by DNA polymerases. patsnap.com Once incorporated, the presence of the fluorine atom and the arabinose sugar moiety in F-ara-AMP (the incorporated form of F-ara-ATP) hinders the addition of the next nucleotide, effectively terminating DNA chain elongation. patsnap.commdpi.com This chain termination is a critical mechanism studied in cellular contexts to understand how disruptions in DNA replication can lead to cell cycle arrest and apoptosis (programmed cell death). patsnap.comcore.ac.uk

The inhibitory action of F-ara-ATP on ribonucleotide reductase also plays a significant role in its cellular activity. aacrjournals.org By inhibiting this enzyme, F-ara-ATP depletes the intracellular pools of deoxyribonucleotides, further hampering the cell's ability to synthesize DNA. patsnap.comtandfonline.com Research has shown that this depletion can potentiate the effects of other DNA-damaging agents, a concept explored in combination chemotherapy studies. nih.gov Moreover, the incorporation of F-ara-ATP into DNA can trigger DNA damage response pathways, leading to the activation of repair mechanisms or, if the damage is too extensive, the initiation of apoptosis. patsnap.com The ability of F-ara-ATP to also be incorporated into RNA adds another layer to its complex cellular activity, disrupting RNA function and contributing to cytotoxicity. nih.govresearchgate.net

Interactive Data Table: Key Enzymes Inhibited by F-ara-ATP

EnzymeFunction in DNA MetabolismConsequence of Inhibition by F-ara-ATP
DNA Polymerase α, δ, ε Elongates DNA strands during replication and repair.Competitive inhibition and chain termination upon incorporation. frontiersin.orgnih.gov
Ribonucleotide Reductase Converts ribonucleotides to deoxyribonucleotides, the building blocks of DNA.Depletion of deoxyribonucleotide pools, hindering DNA synthesis. nih.govpatsnap.comdrugbank.com
DNA Primase Synthesizes short RNA primers to initiate DNA replication.Inhibition of primer formation, preventing the start of DNA synthesis. nih.govdrugbank.commedchemexpress.com
DNA Ligase I Joins DNA fragments together during replication and repair.Impaired ligation of DNA strands. nih.govtandfonline.com

Interactive Data Table: In Vitro IC50 Values of F-ara-ATP for Human DNA Polymerases

DNA PolymeraseIn Vitro IC50 (μM)Primary Cellular Function
pol α 1.6Initiation of DNA replication
pol ε 1.3Leading strand DNA synthesis
pol β 24DNA repair
pol γ 44Mitochondrial DNA replication
Data sourced from in vitro studies and indicates the concentration of F-ara-ATP required to inhibit the polymerase activity by 50%. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN5Na3O13P3 B10854678 F-ara-ATP (trisodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN5Na3O13P3

Molecular Weight

591.12 g/mol

IUPAC Name

trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ABCNYMXTKKBAHQ-UHFFFAOYSA-K

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Intracellular Pharmacodynamics and Metabolism of F Ara Atp

Pathways of Intracellular F-ara-ATP Formation

The formation of the active metabolite, F-ara-ATP, within the target cell is a critical process that begins with the administration of its prodrug, fludarabine (B1672870) phosphate (B84403). This multi-step intracellular activation is essential for the compound's therapeutic effect.

Dephosphorylation of the Prodrug (Fludarabine Phosphate) to the Nucleoside (F-ara-A)

Following administration, fludarabine phosphate, a water-soluble prodrug, undergoes rapid and extensive dephosphorylation in the plasma. patsnap.comnih.govdrugbank.com This initial conversion is catalyzed by serum phosphatases and ecto-5'-nucleotidases, yielding the lipophilic nucleoside 9-β-D-arabinofuranosyl-2-fluoroadenine, commonly known as F-ara-A. nih.gov This dephosphorylated form is then able to be transported across the cell membrane into the target cells. patsnap.com

Enzymatic Phosphorylation to F-ara-ATP: Deoxycytidine Kinase (dCK) Involvement

Once inside the cell, F-ara-A undergoes a three-step phosphorylation process to become the active triphosphate, F-ara-ATP. nih.gov The initial and rate-limiting step is the conversion of F-ara-A to its monophosphate form, F-ara-AMP, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov Although F-ara-A is not considered an optimal substrate for dCK, the high specific activity of this enzyme in certain tissues facilitates efficient phosphorylation. nih.gov Subsequently, F-ara-AMP is further phosphorylated to the diphosphate (B83284) form, F-ara-ADP, by adenylate kinase, and finally to the active triphosphate, F-ara-ATP, by nucleoside diphosphate kinase. nih.gov

Dynamics of Intracellular F-ara-ATP Accumulation

The extent and rate of F-ara-ATP accumulation within cells are influenced by several cellular and external factors, exhibiting significant variability among individuals.

Cellular Determinants of F-ara-ATP Accumulation Rates

The intracellular concentration of F-ara-ATP is largely determined by the efficiency of F-ara-A transport into the cell and the activity of the phosphorylating enzymes. Cellular uptake of F-ara-A is mediated by various nucleoside transporters, including the human equilibrative nucleoside transporter 1 (hENT1), human equilibrative nucleoside transporter 2 (hENT2), and human concentrative nucleoside transporter 3 (hCNT3). nih.gov The expression levels of these transporters, along with the intracellular activity of deoxycytidine kinase, are key determinants of the rate of F-ara-ATP accumulation. nih.gov

Significant interindividual variability in F-ara-ATP accumulation has been observed. For instance, in natural killer (NK) cells from healthy volunteers, an 8.3-fold variability in F-ara-ATP accumulation rates was reported. nih.gov This heterogeneity is also seen in other immune cells, with a 1.6-fold and 1.9-fold variability in CD4+ and CD8+ T-lymphocytes, respectively.

Cell TypeMean F-ara-ATP Accumulation (pmol/1x10⁶ cells/4 hours)Range of Accumulation (pmol/1x10⁶ cells/4 hours)Fold Variability
NK Cells6.00 ± 3.671.44 - 11.98.3
CD4+ T-lymphocytes7.74 ± 1.026.0 - 9.51.6
CD8+ T-lymphocytes8.66 ± 1.926.4 - 12.41.9

Relationship between F-ara-A Concentration, Exposure Duration, and F-ara-ATP Levels

In vitro studies with chronic lymphocytic leukemia (CLL) cells have demonstrated a linear relationship between the accumulation of F-ara-ATP and the product of the F-ara-A concentration and the duration of exposure. nih.gov This indicates that both the concentration of the nucleoside and the length of time the cells are exposed to it are critical factors in determining the intracellular levels of the active metabolite. nih.gov Consequently, similar intracellular F-ara-ATP levels can be achieved with either longer exposure to lower concentrations of F-ara-A or shorter exposure to higher concentrations. nih.gov

In clinical settings, following a 30-minute intravenous infusion of fludarabine, peak intracellular concentrations of F-ara-ATP in leukemic lymphocytes are typically reached about 4 hours after the start of the infusion. nih.govnih.gov One study reported a median peak F-ara-ATP concentration of 19 µM, with a range of 6 to 52 µM, in CLL patients. nih.gov

Molecular Mechanisms of Action of F Ara Atp at the Subcellular Level

Disruption of DNA Synthesis and Replication by F-ara-ATP

The principal action of F-ara-ATP is the potent inhibition of DNA synthesis. nih.govpagepress.org This disruption occurs through a series of interconnected events, beginning with its competition with natural nucleotides and culminating in the halting of the DNA elongation process. nih.govnii.ac.jp The incorporation of F-ara-ATP into the DNA strand is directly correlated with both the inhibition of DNA synthesis and the loss of cell viability. nih.gov

F-ara-ATP functions as a molecular mimic of deoxyadenosine (B7792050) triphosphate (dATP), the natural building block for DNA. patsnap.comacademie-sciences.fr Due to this structural similarity, F-ara-ATP competes with dATP for the active sites of DNA polymerases. nih.govnii.ac.jpnih.govpatsnap.com In vitro studies have demonstrated that the inhibitory effects of F-ara-ATP can be surmounted by increasing the concentration of the natural substrate, dATP, which is characteristic of competitive inhibition. frontiersin.org Research using a defined template sequence showed that the apparent affinity (Km) of DNA polymerase alpha for F-ara-ATP was comparable to its affinity for dATP, indicating that the enzyme efficiently recognizes and incorporates the analogue. nih.gov

Table 1: Kinetic Parameters for Incorporation by DNA Polymerase Alpha

NucleotideApparent Km (μM)
F-ara-ATP0.077
dATP0.044

Data sourced from primer extension studies on a defined template sequence. nih.gov

Once F-ara-ATP successfully competes with dATP, DNA polymerases incorporate its corresponding monophosphate form, F-ara-AMP, into the elongating DNA strand. nih.govnih.govacademie-sciences.fr This incorporation is a critical and cytotoxic event because it directly causes DNA chain termination. nih.govnih.govacademie-sciences.frfrontiersin.org The structure of the arabinose sugar in F-ara-AMP, as opposed to the deoxyribose in dATP, hinders the formation of a phosphodiester bond with the next incoming nucleotide. academie-sciences.fr Studies have shown that after being incorporated, the vast majority of the analogue (over 94%) is found at the 3'-terminal positions of DNA strands, providing strong evidence for its role as a chain terminator. nih.gov

The incorporation of F-ara-AMP at the 3'-terminus of a DNA strand renders it a poor substrate for further elongation. nih.govnih.gov DNA polymerases are unable to efficiently add subsequent nucleotides, leading to a halt in the polymerization process. nih.govresearchgate.netaacrjournals.org This immediate cessation of DNA strand elongation effectively represses DNA replication and repair, contributing significantly to the compound's cytotoxic effect. researchgate.netpagepress.org

Specific Enzymatic Targets of F-ara-ATP

F-ara-ATP's inhibitory actions are not limited to a single enzyme but affect several key proteins involved in nucleic acid metabolism. nih.govresearchgate.netnih.gov This broad-spectrum inhibition disrupts cellular processes beyond just the elongation of DNA.

Table 2: Key Enzymatic Targets of F-ara-ATP

Enzyme TargetEffect of Inhibition
DNA Polymerases (α, δ, ε)Inhibition of DNA replication and repair; chain termination. nih.govfrontiersin.orgpharmacology2000.com
Ribonucleotide Reductase (RNR)Depletion of the intracellular pool of deoxynucleotides (e.g., dATP). nih.govresearchgate.netnih.gov
DNA PrimaseInhibition of the synthesis of RNA primers needed to initiate DNA replication. researchgate.netmedchemexpress.commedchemexpress.com
DNA Ligase IInhibition of the joining of DNA fragments during replication and repair. nih.govresearchgate.netpharmacology2000.com

In vitro studies have quantified the inhibitory potency of F-ara-ATP against various DNA polymerases, revealing a higher sensitivity in polymerases crucial for DNA replication. frontiersin.org

Table 3: In Vitro Inhibition of Human DNA Polymerases by F-ara-ATP

DNA PolymeraseFunctionIC50 (μM)
Polymerase εChromosomal Replication1.3
Polymerase αChromosomal Replication1.6
Polymerase βDNA Repair24
Polymerase γMitochondrial DNA Replication44

IC50 values indicate the concentration of F-ara-ATP required to inhibit 50% of the enzyme's activity. frontiersin.org

In addition to directly interfering with DNA polymerases, F-ara-ATP is a potent inhibitor of ribonucleotide reductase (RNR). nih.govresearchgate.netnih.govpharmacology2000.comchemicalbook.com RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis. pharmacology2000.commdpi.com By inhibiting RNR, F-ara-ATP reduces the intracellular pools of deoxynucleotides, particularly dATP. nih.govaacrjournals.org This depletion has a dual effect: it slows down DNA synthesis due to a lack of necessary substrates and potentiates the action of F-ara-ATP by reducing the concentration of its natural competitor, dATP, thereby increasing the likelihood of the analogue's incorporation into DNA. nih.govpharmacology2000.com

The inhibition of RNR by fludarabine (B1672870) metabolites is reversible. mdpi.comresearchgate.net This contrasts with the irreversible, suicide inactivation mechanism seen with some other nucleoside analogues. mdpi.com Both the diphosphate (B83284) (F-ara-ADP) and triphosphate (F-ara-ATP) forms of the fludarabine metabolite contribute to this inhibition. mdpi.comacs.org They interact with the catalytic and allosteric sites of the RNR-α subunit, respectively. mdpi.comacs.org This binding promotes the formation of persistent, inactive hexameric structures of the RNR-α subunit, which is a key feature of this reversible inhibition mechanism. mdpi.comresearchgate.netacs.org

Ribonucleotide Reductase (RNR) Inhibition by F-ara-ATP.

Interaction with Catalytic and Allosteric Sites of RNR

F-ara-ATP, as an analog of dATP, is a potent inhibitor of ribonucleotide reductase. chemicalbook.comnih.govresearchgate.netmedchemexpress.comaacrjournals.org This inhibition leads to a reduction in the intracellular pools of deoxynucleoside triphosphates, particularly dATP. aacrjournals.org This depletion of the natural substrate for DNA synthesis potentiates the cytotoxic effects of F-ara-ATP by enhancing its relative availability for incorporation into DNA by polymerases. aacrjournals.org While the precise binding dynamics of F-ara-ATP to the specific allosteric sites are not fully elucidated in all studies, it is understood that as a dATP analog, it allosterically inhibits RNR. aacrjournals.org This action is a key part of its mechanism, as the reduction in competing natural dNTPs makes other enzymatic targets more vulnerable to the effects of the analog.

DNA Polymerase Inhibition by F-ara-ATP (alpha, delta, epsilon)

F-ara-ATP acts as a competitive inhibitor and an alternative substrate for several key DNA polymerases involved in DNA replication and repair, including polymerases alpha (α), delta (δ), and epsilon (ε). It competes with the natural substrate, dATP, for incorporation into the growing DNA strand. elifesciences.org

Once incorporated opposite a thymine (B56734) base, the presence of F-ara-AMP (the monophosphate form within the DNA strand) effectively terminates DNA chain elongation. elifesciences.org This is because most DNA polymerases are unable to efficiently extend the DNA strand beyond the incorporated analog, leading to a halt in DNA synthesis. elifesciences.org Studies have shown that over 94% of the incorporated analog is found at the 3' termini of DNA strands, confirming its role as a chain terminator. elifesciences.org

The sensitivity of different DNA polymerases to F-ara-ATP varies. In vitro studies have demonstrated that F-ara-ATP is a particularly potent inhibitor of DNA polymerases α and ε, which are crucial for chromosomal DNA replication. chemicalbook.com The 50% inhibitory concentration (IC50) values highlight this differential sensitivity:

EnzymeIC50 for F-ara-ATP (μM)
DNA Polymerase α1.6 chemicalbook.com
DNA Polymerase ε1.3 chemicalbook.com
DNA Polymerase γ (mitochondrial)44 chemicalbook.com
DNA Polymerase β (repair)24 chemicalbook.com

This table presents the in vitro IC50 values of F-ara-ATP for various human DNA polymerases, demonstrating its higher potency against the replicative polymerases α and ε.

The higher potency against the primary replicative DNA polymerases suggests that a major part of fludarabine's therapeutic effect is exerted by inhibiting DNA synthesis during the S-phase of the cell cycle. chemicalbook.com The inhibitory effects of F-ara-ATP can be overcome by increasing the concentration of the natural nucleotide, dATP, which is consistent with a competitive inhibition mechanism. chemicalbook.com

Noncompetitive and Specific Inhibition of DNA Primase by F-ara-ATP

DNA primase is an essential enzyme that synthesizes short RNA primers required to initiate DNA replication by DNA polymerases. F-ara-ATP has been identified as a potent, specific, and noncompetitive inhibitor of DNA primase. biorxiv.orgnih.govresearchgate.netmedchemexpress.com This inhibition is a distinct mechanism of action compared to its competitive inhibition of DNA polymerases.

Research has shown that F-ara-ATP inhibits DNA primase with a 50% inhibitory concentration (IC50) of 2.3 µM and an inhibition constant (Ki) of 6.1 µM. biorxiv.orgnih.govresearchgate.net The inhibition is noncompetitive with respect to ATP, one of the natural substrates for RNA primer synthesis. annualreviews.org This indicates that F-ara-ATP does not directly compete with ATP for the same binding site on the primase enzyme.

Blockade of Primer RNA Formation

The inhibition of DNA primase by F-ara-ATP directly leads to a blockade of primer RNA formation. biorxiv.orgnih.govresearchgate.net In whole cell lysates, the extent of DNA synthesis inhibition by F-ara-ATP directly correlates with the degree of inhibition of primer RNA synthesis. annualreviews.org For instance, at concentrations of 10-50 μM, F-ara-ATP was found to inhibit the incorporation of ATP into primer RNA and the subsequent incorporation of deoxythymidine triphosphate (dTTP) into DNA to a similar degree. nih.govresearchgate.net This demonstrates that by preventing the creation of RNA primers, F-ara-ATP effectively prevents the initiation of DNA synthesis of Okazaki fragments on the lagging strand. annualreviews.org

Inhibition of DNA Ligase I by F-ara-ATP

DNA ligase I is another crucial enzyme in DNA replication and repair, responsible for joining Okazaki fragments on the lagging strand by forming a phosphodiester bond. F-ara-ATP inhibits DNA ligase I through a dual mechanism. medchemexpress.com

Firstly, F-ara-ATP directly interacts with the DNA ligase I enzyme, inhibiting the formation of the essential ligase-AMP intermediate complex. medchemexpress.com This inhibition was significant, with 80 µM of F-ara-ATP reducing the enzyme's activity by over 90%. medchemexpress.com This interaction appears to alter the AMP-binding site on the enzyme. medchemexpress.com

Secondly, the activity of DNA ligase I is inhibited when its substrate is a DNA strand with F-ara-AMP incorporated at the 3' terminus. medchemexpress.com The rate of ligation of a DNA strand terminated with F-ara-AMP is only about 10% of that for a strand ending with the natural dAMP. This indicates that F-ara-AMP-terminated DNA is a poor substrate for the ligation reaction. This dual inhibition of DNA ligase I further contributes to the disruption of DNA replication and repair. medchemexpress.com

Impact on 3'-5' Exonuclease Activity of DNA Polymerases Delta and Epsilon

DNA polymerases δ and ε possess a 3'-5' exonuclease activity, which serves as a proofreading mechanism to remove misincorporated nucleotides from the newly synthesized DNA strand. While this proofreading function maintains the fidelity of DNA replication, it can also potentially counteract the effects of chain-terminating nucleoside analogs by excising them.

However, in the case of F-ara-AMP, this excision process is inefficient. pnas.org While DNA polymerase ε can excise the incorporated F-ara-AMP from the 3' end of DNA, the rate of removal is substantially slower than for a normal dAMP residue. Kinetic studies have shown that although DNA polymerase ε has a higher affinity for F-ara-AMP-terminated DNA (Km = 7.1 pM) compared to dAMP-terminated DNA (Km = 265 pM), the maximum velocity (Vmax) of excision for F-ara-AMP is significantly lower (0.053 pmol/min/mg) than for dAMP (1.96 pmol/min/mg).

Furthermore, the process of attempting to remove the F-ara-AMP can lead to the inactivation of the polymerase itself, forming a "dead end complex". This suggests that the 3'-5' exonuclease activity of these polymerases cannot effectively overcome the chain termination caused by F-ara-AMP incorporation.

Mechanisms Involving RNA by F-ara-ATP

In addition to its profound effects on DNA synthesis, F-ara-ATP also disrupts RNA-related processes. nih.gov In resting cells, where DNA replication is not actively occurring, these RNA-directed mechanisms are thought to be particularly important.

F-ara-ATP can be incorporated into RNA, which disrupts RNA processing and function. Studies have shown that F-ara-ATP inhibits RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA). The incorporation of F-ara-A has been observed preferentially in the poly(A)+ RNA fraction, with a significant portion found at the terminal position of the RNA transcript. This leads to premature termination of the RNA chain, impairing subsequent protein translation.

### 3.3.

The cytotoxic effects of F-ara-ATP, the active triphosphate form of the prodrug fludarabine, extend beyond its well-documented inhibition of DNA synthesis. researchgate.netnih.gov At the subcellular level, F-ara-ATP significantly disrupts RNA synthesis and processing, representing a crucial aspect of its mechanism of action, particularly in non-dividing cells. nih.govnih.gov These RNA-directed effects involve the compound's direct incorporation into nascent RNA chains, the subsequent inhibition of transcription, and the impairment of critical post-transcriptional modifications necessary for mature messenger RNA (mRNA) formation. patsnap.comnih.gov

#### 3.3.1. F-ara-ATP Incorporation into RNA

Once formed within the cell, F-ara-ATP can be mistakenly recognized and used as a substrate by RNA polymerases, leading to its incorporation into newly synthesized RNA molecules. nih.gov Research has shown that the precursor, 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is incorporated into both DNA and RNA. nih.gov In studies evaluating RNA metabolism, F-ara-A was found to be preferentially incorporated into the poly(A)+ RNA fraction, which primarily consists of mRNA. nih.gov

A critical consequence of this incorporation is the premature termination of the growing RNA chain. nih.gov The structure of F-ara-ATP, particularly the arabinose sugar moiety, interferes with the ability of RNA polymerase to add subsequent nucleotides. nih.gov This leads to the production of truncated, non-functional RNA transcripts. nih.gov Detailed analysis has revealed that the vast majority of incorporated F-ara-AMP (the monophosphate form within the RNA chain) is found at the very end of the molecule, acting as a chain terminator. nih.gov This premature termination prevents the synthesis of full-length transcripts, thereby impairing their function as templates for protein synthesis. nih.gov

Table 1: Positional Incorporation of F-ara-AMP in RNA
Position in RNA ChainPercentage of Incorporated ResiduesReference
Terminal Position (Chain-Terminating)~78% nih.gov
Internal Position~22% nih.gov

#### 3.3.2. Inhibition of RNA Transcription

Beyond causing chain termination upon incorporation, F-ara-ATP also directly inhibits the process of RNA transcription. nih.govnih.gov This inhibition is concentration-dependent and has been identified as a significant contributor to the compound's cytotoxic effects, especially in quiescent cells like those in chronic lymphocytic leukemia (CLL). nih.govnih.gov The primary target of this inhibitory action is RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes into mRNA. nih.govnih.gov

Experiments using isolated cell nuclei have quantified the relative contributions of the different RNA polymerases to total RNA synthesis and the specific impact of F-ara-ATP. These studies demonstrated that while RNA polymerases I, II, and III were all active, the majority of transcription was driven by Pol II. Correspondingly, the inhibition of Pol II activity accounted for the vast majority of the total reduction in RNA synthesis observed after treatment with the compound. nih.gov

Table 2: Inhibition of RNA Polymerase Activity by F-ara-ATP
EnzymeContribution to Total RNA SynthesisRelative Contribution to Total InhibitionReference
RNA Polymerase I24%88% (from RNA Polymerase II) nih.gov
RNA Polymerase II73%
RNA Polymerase III3%

This termination of mRNA transcription leads to a depletion of proteins that are essential for cell survival and function, contributing to apoptosis. nih.gov

#### 3.3.3. Impairment of Pre-Messenger RNA (pre-mRNA) 3'-End Processing

The maturation of a functional eukaryotic mRNA involves several post-transcriptional processing steps, including the crucial process of 3'-end formation. nih.govcolumbia.edu This process consists of an endonucleolytic cleavage of the pre-mRNA followed by the addition of a long chain of adenosine (B11128) residues, known as the poly(A) tail. frontiersin.org This poly(A) tail is vital for mRNA stability, nuclear export, and efficient translation. nih.gov The entire procedure is orchestrated by a large protein complex that recognizes specific sequences in the pre-mRNA, including a highly conserved AAUAAA signal. columbia.edunih.gov

Structural analogues of ATP can interfere with this intricate machinery. The related compound ara-ATP has been shown to impair the 3'-end processing of pre-mRNAs by inhibiting both the cleavage and polyadenylation steps. nih.govjenabioscience.com This provides a strong mechanistic model for F-ara-ATP, which also acts as an ATP analogue. nih.gov By interfering with this essential maturation step, F-ara-ATP can prevent the production of viable mRNA, further disrupting gene expression. nih.govnih.gov

##### 3.3.3.1. Inhibition of Cleavage and Polyadenylation

The two steps of 3'-end processing—cleavage and polyadenylation—are tightly coupled, and the enzyme poly(A) polymerase (PAP) is essential for both reactions. nih.gov F-ara-ATP, as an analogue of the natural PAP substrate ATP, can inhibit this process. nih.gov Studies on the related compound ara-ATP show that it inhibits both cleavage and poly(A) addition by interacting with the ATP-binding site on poly(A) polymerase. nih.gov

Direct investigations into the effect of F-ara-ATP on polyadenylation have confirmed its inhibitory role. nih.gov While F-ara-ATP is a poor substrate for poly(A) polymerase itself, its presence leads to a concentration-dependent reduction in the length of the poly(A) tail synthesized. nih.gov Although found to be a less potent inhibitor of polyadenylation than other adenosine analogues like Cl-F-ara-ATP or 2-Cl-dATP, F-ara-ATP still significantly reduces poly(A)-tail synthesis at concentrations achievable within cells. nih.gov This inhibition of polyadenylation reduces the stability and translational efficiency of mRNA transcripts, which can have significant downstream consequences, including the downregulation of key survival proteins. nih.gov

Table 3: Comparative Inhibition of ATP-Dependent Poly(A)-Tail Synthesis
ATP AnalogueApproximate Concentration for 50% InhibitionReference
Cl-F-ara-ATP~40–50 µM nih.gov
Cl-F-dATP~40–50 µM nih.gov
ara-ATP~40–50 µM nih.gov
2-Cl-dATP~100 µM nih.gov
F-ara-ATP~125–150 µM nih.gov

Cellular Responses and Signaling Pathways Activated by F Ara Atp

F-ara-ATP-Induced Apoptosis

F-ara-ATP is a potent inducer of apoptosis, or programmed cell death, a key mechanism of its anticancer activity. patsnap.com Its incorporation into DNA and RNA triggers a cascade of molecular events that converge on the activation of apoptotic pathways. patsnap.com This process is particularly detrimental to rapidly dividing cancer cells that rely on continuous DNA replication for their proliferation. patsnap.com The apoptotic response to F-ara-ATP is multifaceted, involving the activation of specific enzyme pathways, the cellular response to DNA damage, and the engagement of death receptor signaling.

A central feature of F-ara-ATP-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. patsnap.commdpi.com The process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which ultimately converge on the activation of effector caspases.

The intrinsic pathway is triggered by intracellular stress, such as DNA damage caused by F-ara-ATP. This leads to the release of cytochrome c from the mitochondria, which then associates with Apaf-1 to form the apoptosome. frontiersin.org This complex recruits and activates the initiator caspase-9. frontiersin.org Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes associated with apoptosis. frontiersin.orgnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. F-ara-ATP has been shown to upregulate the expression of components of this pathway, thereby sensitizing cells to apoptosis. aacrjournals.org This pathway directly activates the initiator caspase-8, which can then activate effector caspases or cleave the protein Bid, leading to the amplification of the apoptotic signal through the mitochondrial pathway. nih.govresearchgate.net

The activation of both initiator caspases (caspase-8 and caspase-9) and subsequent activation of effector caspases (like caspase-3) by F-ara-ATP leads to a coordinated and efficient dismantling of the cell. patsnap.comnih.gov

The incorporation of F-ara-ATP into the growing DNA strand by DNA polymerase leads to the termination of DNA replication and the creation of persistent DNA damage. patsnap.comnih.gov This damage is recognized by cellular DNA damage sensors, which in turn activate complex DNA damage response (DDR) pathways. patsnap.comnih.gov

When DNA damage is extensive and irreparable, the DDR pathways shift from a pro-survival (DNA repair) to a pro-death (apoptosis) signaling mode. patsnap.comnih.gov The presence of F-ara-ATP within DNA repair patches has been shown to inhibit the ongoing repair process, further contributing to the accumulation of lethal DNA damage. aacrjournals.orgnih.gov This persistent damage serves as a signal that the cell cannot recover, leading to the initiation of apoptosis. patsnap.com Key proteins in the DDR, such as the histone variant H2AX, become phosphorylated at sites of DNA double-strand breaks, serving as a marker of DNA damage and a platform for the recruitment of other DDR proteins that ultimately signal for apoptosis. nih.gov

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage and is a key mediator of F-ara-ATP-induced apoptosis. aacrjournals.orgnih.gov In response to the DNA damage caused by F-ara-ATP, p53 is stabilized and activated through post-translational modifications, such as phosphorylation. aacrjournals.orgthermofisher.com

Activated p53 functions as a transcription factor, upregulating the expression of a battery of pro-apoptotic genes. nih.govthermofisher.com These include members of the Bcl-2 family of proteins, such as Bax, which promote the release of cytochrome c from the mitochondria, thereby activating the intrinsic apoptotic pathway. mdpi.com Research has shown that the presence of the F-ara-ATP analogue facilitates p53 phosphorylation, suggesting a direct link between the drug's mechanism and the activation of this critical tumor suppressor. aacrjournals.org The p53-mediated apoptotic response is a critical component of the cytotoxicity of F-ara-ATP. aacrjournals.org

The Fas (also known as CD95 or APO-1) death receptor pathway is a component of the extrinsic apoptotic pathway that is significantly influenced by F-ara-ATP. aacrjournals.orgfrontiersin.org Studies have demonstrated that the inhibition of DNA repair by F-ara-ATP leads to a p53-mediated increase in the expression of both the Fas receptor and its ligand, Fas ligand (FasL). aacrjournals.orgnih.gov

The interaction between FasL and the Fas receptor on the cell surface triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. frontiersin.orgnih.gov The activation of caspase-8 initiates the downstream caspase cascade, leading to apoptosis. mdpi.com Neutralizing antibodies against Fas or FasL have been shown to significantly reduce F-ara-ATP-induced apoptosis, confirming the critical role of this pathway in the drug's mechanism of action. aacrjournals.org This indicates that F-ara-ATP not only causes internal cellular damage but also sensitizes cells to external death signals through the upregulation of the Fas/FasL system. aacrjournals.orgunc.edu

F-ara-ATP Effects on Cell Cycle Progression

F-ara-ATP exerts significant effects on the progression of the cell cycle, a tightly regulated process that governs cell division. youtube.comkhanacademy.org Its interference with DNA synthesis and the induction of DNA damage response pathways lead to arrests at critical checkpoints within the cell cycle. patsnap.comyoutube.com

The intracellular concentration and persistence of F-ara-ATP are critical determinants of its cytotoxic efficacy, and these dynamics are influenced by the cell cycle phase. nih.govnih.gov

Studies in human leukemia cell lines have shown that the rate of F-ara-ATP accumulation varies across different phases of the cell cycle. The accumulation rate was found to be highest in the S phase, followed by the G1 and G2+M phases. nih.gov This is likely due to the higher activity of deoxycytidine kinase, the rate-limiting enzyme in the phosphorylation of the parent nucleoside of F-ara-ATP, during the S phase. nih.gov

The following table summarizes the cell cycle-specific accumulation rates of F-ara-ATP in K562 human leukemia cells.

Cell Cycle PhaseRate of F-ara-ATP Accumulation (µM/h)
G138
S47
G2+M33

Data from a study on K562 human leukemia cells. nih.gov

Conversely, the elimination of F-ara-ATP from the cell appears to be less dependent on the cell cycle phase, with similar elimination rates observed across the different phases. nih.gov A study on quiescent lymphocytes showed that a 2-hour pulse of the parent nucleoside F-ara-A resulted in intracellular F-ara-ATP levels of 40 µM, with a subsequent monophasic elimination half-life of 5.6 hours. nih.gov This differential accumulation and relatively consistent elimination contribute to the S-phase-specific cytotoxicity of F-ara-ATP, as cells in this phase accumulate the highest levels of the active drug, leading to a more potent inhibition of DNA synthesis and a stronger induction of apoptosis. nih.gov

F-ara-ATP-Mediated Cell Cycle Arrest

F-ara-ATP, the active triphosphate metabolite of fludarabine (B1672870), is a potent inhibitor of DNA synthesis, which is a critical process for cell division. patsnap.comnih.gov Its primary mechanism of inducing cell cycle arrest is by interfering with the molecular machinery responsible for DNA replication, predominantly affecting the S-phase of the cell cycle.

The incorporation of this fraudulent nucleotide into a growing DNA strand effectively terminates chain elongation. patsnap.com F-ara-ATP competes with the natural nucleotide, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation by DNA polymerases. patsnap.com Once integrated, the sugar moiety of F-ara-ATP hinders the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA replication. This action provides a strong rationale for its effects in malignancies characterized by rapidly dividing cells with high rates of DNA synthesis. nih.gov

Furthermore, F-ara-ATP exerts its influence by inhibiting key enzymes that are essential for the production and utilization of deoxynucleotides, the building blocks of DNA. One of the primary targets is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides. patsnap.comnih.gov By inhibiting this enzyme, F-ara-ATP depletes the intracellular pool of deoxyribonucleotides available for DNA synthesis, further impeding the progression of the S-phase. patsnap.com

Research has demonstrated that the impact of F-ara-ATP is not confined to a single phase of the cell cycle. A study on K562 human leukemia cells, which were separated into G1, S, and G2+M phase-enriched populations, showed that F-ara-ATP accumulated in all phases. nih.gov The highest rate of accumulation was observed in the S phase, followed by the G1 and G2+M phases, respectively. nih.gov This suggests that cells in all stages of the cycle are susceptible to the accumulation of the active compound, which then exerts its primary inhibitory function as the cells attempt to enter or progress through the S-phase. nih.gov

The table below summarizes the key enzymatic targets of F-ara-ATP that contribute to cell cycle arrest.

Enzyme TargetFunction in Cell CycleConsequence of F-ara-ATP Inhibition
DNA Polymerases Elongate new DNA strands during S-phase by adding nucleotides.Incorporation of F-ara-ATP terminates DNA chain elongation, halting S-phase progression. patsnap.comnih.gov
Ribonucleotide Reductase Converts ribonucleotides to deoxyribonucleotides, the precursors for DNA synthesis.Depletion of the deoxyribonucleotide pool, starving the cell of essential DNA building blocks. patsnap.comnih.gov
DNA Primase Synthesizes short RNA primers necessary to initiate DNA replication.Inhibition of primer synthesis prevents the initiation of DNA replication. nih.gov
DNA Ligase I Joins Okazaki fragments on the lagging strand during DNA replication.Incomplete DNA replication, leading to DNA strand breaks and cell cycle arrest. nih.gov

The following table details research findings on the accumulation of F-ara-ATP in a specific cell line.

Cell LineCell Cycle PhaseRate of F-ara-ATP Accumulation (µM/h)Research Finding
K562 (Human Leukemia)G138F-ara-ATP accumulates effectively in the G1 phase. nih.gov
K562 (Human Leukemia)S47The highest rate of F-ara-ATP accumulation occurs during the S phase. nih.gov
K562 (Human Leukemia)G2+M33Significant accumulation of F-ara-ATP is also observed in the G2+M phases. nih.gov

While the direct inhibition of DNA synthesis points to a primary S-phase arrest, the resulting DNA damage can activate cellular DNA damage response pathways. These pathways can, in turn, trigger checkpoints in the G2 phase to prevent cells with damaged DNA from entering mitosis.

Biochemical Interactions and Modulatory Effects of F Ara Atp

F-ara-ATP's Influence on Deoxynucleotide Pool Homeostasis

A fundamental mechanism of F-ara-ATP action is the disruption of intracellular deoxynucleotide (dNTP) pools. mdpi.com F-ara-ATP is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the de novo synthesis of dNTPs from their ribonucleoside diphosphate (B83284) precursors. nih.govnih.govnih.govresearchgate.net By inhibiting RR, F-ara-ATP causes a significant reduction and imbalance in the cellular concentrations of dNTPs, which are essential for DNA replication and repair. mdpi.commdpi.com This action specifically leads to a decrease in the pool of deoxyadenosine (B7792050) triphosphate (dATP), potentiating the chain-terminating effects of F-ara-ATP incorporation into DNA. nih.gov The maintenance of dNTP homeostasis is critical for mitochondrial DNA (mtDNA) replication, and perturbations in these pools can lead to genomic instability. biorxiv.orgplos.org The disruption of this delicate balance is therefore a key aspect of F-ara-ATP's cytotoxic profile. mdpi.com

F-ara-ATP-Mediated Potentiation of Other Nucleoside Analog Metabolism

F-ara-ATP can enhance the metabolic activation and efficacy of other nucleoside analogs, a phenomenon known as potentiation. tandfonline.comnih.gov This synergistic interaction is largely a consequence of the F-ara-ATP-induced changes to the deoxynucleotide pool homeostasis. nih.gov This biochemical modulation forms the rationale for using fludarabine (B1672870) in combination with other nucleoside analogs. tandfonline.comnih.gov

The potentiation of other nucleoside analogs is partly mediated by the indirect activation of deoxycytidine kinase (dCK). tandfonline.comnih.govhaematologica.org Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway and is responsible for the initial, rate-limiting phosphorylation of many deoxyribonucleoside analogs, including arabinosylcytosine (ara-C). nih.govnih.govnih.gov The activity of dCK is subject to feedback inhibition by deoxynucleotides, particularly deoxycytidine triphosphate (dCTP). nih.gov By inhibiting ribonucleotide reductase and thereby lowering the intracellular concentration of dCTP, F-ara-ATP effectively relieves this feedback inhibition on dCK. nih.gov The resulting increase in dCK activity leads to a more efficient phosphorylation and activation of other nucleoside analogs that are substrates for the enzyme. tandfonline.comhaematologica.org

A prominent and clinically relevant example of F-ara-ATP's modulatory effect is its interaction with the metabolism of ara-C. nih.govcapes.gov.br Pre-treatment of leukemic cells with fludarabine (the precursor to F-ara-ATP) significantly enhances the intracellular accumulation of ara-C's active metabolite, ara-CTP. nih.govnih.govnih.gov

Research findings have consistently demonstrated this potentiation across various models:

In K562 human leukemia cells loaded with F-ara-ATP, the rate of ara-CTP accumulation was threefold higher compared to control cells. nih.gov

Further studies on K562 cells showed that F-ara-A pre-treatment increased the rate of ara-CTP accumulation by 1.5 to 1.9-fold in various phases of the cell cycle. nih.gov

In lymphocytes from patients with chronic lymphocytic leukemia (CLL), ex vivo incubation with F-ara-ATP led to a 2.2-fold median increase in ara-CTP levels. nih.gov

This effect was confirmed in vivo, where fludarabine infusion prior to ara-C administration in CLL patients resulted in a median 1.5-fold increase in the ara-CTP area under the curve in circulating leukemic cells. nih.gov The increased accumulation was determined to be a result of an increased rate of ara-CTP synthesis rather than a decrease in its elimination. nih.gov

Table 1: F-ara-ATP-Mediated Potentiation of ara-CTP Accumulation
Cell TypeConditionKey FindingReference
K562 Leukemia CellsLoaded with F-ara-ATPAccumulated ara-CTP at a threefold higher rate. nih.gov
K562 Leukemia Cells (cell cycle fractions)Pre-treatment with F-ara-A1.5 to 1.9-fold increase in ara-CTP accumulation rate. nih.gov
CLL Patient LymphocytesEx vivo incubation with F-ara-ATP2.2-fold median increase in cellular ara-CTP. nih.gov
CLL Patient LymphocytesIn vivo fludarabine infusion prior to ara-C1.3-fold median increase in the rate of ara-CTP accumulation. nih.gov

F-ara-ATP's Role in DNA Repair Inhibition

Beyond its impact on DNA synthesis, F-ara-ATP is a potent inhibitor of DNA repair mechanisms. nih.govnih.gov This activity is crucial, as it sensitizes cells to DNA damage. F-ara-ATP interferes with the nucleotide excision repair (NER) pathway, which is responsible for correcting bulky DNA lesions. nih.gov Its inhibitory action targets multiple stages of the NER process, including the incision, repair synthesis, and ligation steps. nih.gov During repair synthesis, F-ara-AMP can be incorporated into the DNA repair patch, where it acts as a DNA chain terminator, leading to the formation of a truncated patch and halting the repair process. nih.govaacrjournals.org While inhibition of repair synthesis occurs at lower F-ara-ATP concentrations (around 50 µM), higher concentrations (≥200 µM) have been shown to inhibit the incision and ligation steps as well. nih.gov

The inhibition of DNA repair is a critical component of F-ara-ATP's cytotoxicity, especially in combination with agents that induce DNA damage. nih.govaacrjournals.orgnih.gov By disabling the cell's ability to mend DNA lesions, F-ara-ATP significantly amplifies the lethal effects of such agents. nih.govresearchgate.netcapes.gov.br

In non-cycling, quiescent lymphocytes, the inhibition of UV-induced DNA repair by F-ara-A was directly linked to an increased incidence of apoptosis. nih.gov

Studies on CLL lymphocytes demonstrated that pre-incubation with F-ara-A blocked the repair of DNA damage induced by the alkylating agent 4-hydroperoxycyclophosphamide (4-HC). aacrjournals.orgnih.gov This sequential treatment produced a greater than additive level of apoptotic cell death, and the increase in cytotoxicity was directly proportional to the extent of repair inhibition. aacrjournals.orgnih.gov Maximum inhibition of DNA repair was noted at intracellular F-ara-ATP concentrations of 50 µM. aacrjournals.orgnih.gov

Similarly, F-ara-ATP was found to inhibit the repair of cisplatin-induced DNA adducts, leading to synergistic cytotoxicity. researchgate.net

This mechanism-based synergy suggests that the DNA repair process itself can be a biological target to enhance the incorporation and cell-killing efficacy of nucleoside analogs. aacrjournals.orgnih.gov

Table 2: Criticality of DNA Repair Inhibition for F-ara-ATP Cytotoxicity
Cell SystemDNA Damaging StimulusF-ara-ATP EffectOutcomeReference
Quiescent Human LymphocytesUV lightInhibition of nucleotide excision repair.Increased apoptosis compared to either agent alone. nih.gov
CLL Patient Lymphocytes4-hydroperoxycyclophosphamide (4-HC)Inhibition of excision repair initiated by 4-HC.Greater than additive apoptotic cell death. aacrjournals.orgnih.gov
Human Chronic Myelogenous Leukemia K562 CellsCisplatin (CDDP)Inhibition of NER of cisplatin-induced DNA adducts.Synergistic cytotoxicity. researchgate.net

Cross-talk with Other Purinergic Signaling Pathways

Purinergic signaling is a ubiquitous intercellular communication system that uses extracellular purines, primarily ATP and adenosine (B11128), as signaling molecules that act on P2 (ATP-gated) and P1 (adenosine-gated) receptors, respectively. nih.govnih.govexplorationpub.com This system regulates a vast array of physiological processes, including inflammation and immune responses. frontiersin.org Extracellular ATP, often released from cells under stress or injury, acts as a danger signal that can activate inflammatory cascades via P2 receptors, such as the P2X7 receptor. nih.govmdpi.com

F-ara-ATP is a structural analog of ATP, and its parent nucleoside, F-ara-A, is an analog of adenosine. nih.gov This structural similarity suggests a potential for F-ara-ATP and its related metabolites to interact with components of the purinergic signaling system. While the primary documented mechanisms of F-ara-ATP are intracellular, its structural relationship to ATP could theoretically allow it to interact with extracellular ATP-binding sites, including P2 receptors. medchemexpress.comdrugbank.com Similarly, F-ara-A could potentially engage with P1 adenosine receptors. However, direct evidence of F-ara-ATP or F-ara-A modulating P1 or P2 receptor-mediated signaling pathways is not extensively detailed in the current body of research, which has focused on its intracellular effects on DNA synthesis and repair. scispace.com The potential cross-talk between this important class of therapeutic agents and the broader purinergic signaling network remains an area for further investigation.

Role of Extracellular ATP and Purinergic Receptors in Cellular Responses

Extracellular adenosine triphosphate (ATP) and its breakdown products, such as adenosine diphosphate (ADP) and adenosine, are crucial signaling molecules that modulate a wide array of cellular responses by activating specific purinergic receptors. frontiersin.orgwikipedia.orgnih.gov This signaling system is a fundamental component of cell-to-cell communication and is integral to both physiological and pathological processes, including neurotransmission, inflammation, and immune responses. wikipedia.orgnih.gov Under normal conditions, extracellular ATP concentrations are kept low, while intracellular levels are high. mdpi.commdpi.com However, in response to cellular stress, damage, hypoxia, or cell death, ATP is released into the extracellular environment, where it acts as a "danger signal" to alert the surrounding tissue. nih.govmdpi.comfrontiersin.org

This released ATP can then bind to and activate two main families of purinergic receptors found on the surface of most cell types: P2X receptors and P2Y receptors. frontiersin.orgwikipedia.org

P2X Receptors: The P2X family consists of seven subtypes (P2X1–7) that are ligand-gated ion channels. frontiersin.org When activated by ATP, these receptors rapidly open a channel permeable to cations like Na⁺, K⁺, and Ca²⁺, leading to membrane depolarization and changes in intracellular calcium concentrations. nih.govnih.gov The P2X7 receptor is particularly notable for its role in inflammation and immunity; it requires high concentrations of ATP for activation and can trigger the formation of a larger, non-selective pore, leading to downstream events like the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines. mdpi.comfrontiersin.orgembopress.org

P2Y Receptors: The P2Y family comprises eight G protein-coupled receptor (GPCR) subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). frontiersin.org These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. frontiersin.org Their activation initiates slower, more prolonged signaling cascades through G proteins, influencing intracellular second messengers like inositol (B14025) phosphates and cyclic AMP (cAMP), which in turn regulate diverse cellular functions such as proliferation, migration, and differentiation. nih.govahajournals.org

In the context of cancer, purinergic signaling is a double-edged sword. Extracellular ATP released from dying cancer cells can act as a potent immunostimulatory signal, recruiting and activating dendritic cells to initiate an anti-tumor immune response. embopress.org This process, known as immunogenic cell death (ICD), is a desired outcome of certain cancer therapies. mdpi.com However, purinergic signaling can also promote tumor growth, invasion, and resistance to therapy depending on the specific receptors and cell types involved. frontiersin.orgembopress.org

A critical aspect of the action of some chemotherapeutic agents is their ability to induce ICD, which is characterized by the emission of danger-associated molecular patterns (DAMPs), including the active secretion of ATP. mdpi.com However, research on acute myeloid leukemia (AML) cells has shown that not all anticancer drugs trigger this effect. Specifically, treatment with fludarabine was found not to induce the release of ATP into the extracellular space, in contrast to other agents like doxorubicin (B1662922) and etoposide. mdpi.com This finding suggests that the cytotoxic mechanism of F-ara-ATP, the active metabolite of fludarabine, does not involve the stimulation of purinergic signaling through the release of ATP from the dying cell. mdpi.com While F-ara-ATP is highly effective at inducing apoptosis through intracellular mechanisms, its activity appears to be uncoupled from the extracellular ATP-dependent danger signaling pathway that characterizes ICD.

Table 1: Overview of Purinergic P2 Receptor Families

Receptor Family Type Number of Subtypes Primary Agonist(s) General Function
P2X Ligand-gated ion channel 7 (P2X1-7) ATP Fast synaptic transmission, inflammation, apoptosis, cation influx (Na⁺, Ca²⁺)
P2Y G protein-coupled receptor 8 (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁-P2Y₁₄) ATP, ADP, UTP, UDP, UDP-glucose Neuromodulation, cell proliferation and migration, immune response, regulation of second messengers

This table provides a generalized summary based on information from multiple sources. frontiersin.orgwikipedia.orgfrontiersin.org

Table 2: Selected P2 Receptor Subtypes and Their Roles

Receptor Subtype Family Key Agonists Notable Functions in Cellular Responses
P2X7 P2X ATP (high concentration), BzATP Activation of NLRP3 inflammasome, release of IL-1β, induction of apoptosis, pore formation, pro-inflammatory signaling. frontiersin.orgnih.govembopress.org
P2Y₁ P2Y ADP Platelet aggregation, modulation of neurotransmission. ahajournals.org
P2Y₂ P2Y ATP, UTP Chemotactic effects on myeloid cells, inflammation, wound healing, regulation of ion transport. embopress.orgahajournals.org
P2Y₁₂ P2Y ADP Key role in platelet activation and aggregation.

This table highlights specific receptor subtypes and their functions as described in the cited literature.

Advanced Methodologies for F Ara Atp Research

Analytical Techniques for Intracellular F-ara-ATP Quantification

Accurate measurement of intracellular F-ara-ATP levels is critical for correlating its concentration with therapeutic efficacy. Various analytical methods have been developed to quantify this key metabolite within biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of intracellular F-ara-ATP. Researchers have developed both isocratic and gradient HPLC methods to achieve sensitive and reproducible measurements.

An isocratic HPLC method has been established for its simplicity and cost-effectiveness, allowing for the quantification of F-ara-ATP in leukemic cells without the need for complex gradient-forming equipment. nii.ac.jp This method typically employs an anion-exchange column and a phosphate-acetonitrile buffer as the mobile phase, with detection at a UV wavelength of 261 nm. nii.ac.jpnih.gov The validation of such methods demonstrates a linear standard curve with minimal within-day and inter-day variability, ensuring reliable results. nii.ac.jp For instance, one method reported a lower quantification limit of 50 pmol and an upper limit of 20 nmol. nii.ac.jpnih.gov

More advanced methods have coupled HPLC with mass spectrometry (HPLC-MS). This approach offers enhanced selectivity and sensitivity, with detection limits as low as 50 fmol on-column. researchgate.net HPLC-MS can distinguish F-ara-ATP from its monophosphate (F-ara-AMP) and diphosphate (B83284) (F-ara-ADP) forms and allows for the simultaneous monitoring of endogenous adenosine (B11128) phosphates. researchgate.net To overcome the challenge of retaining highly polar triphosphate anabolites on reverse-phase columns, ion-pairing reagents like dimethylhexylamine are often added to the mobile phase, though this can sometimes compromise sensitivity in MS detection. researchgate.net

FeatureIsocratic HPLC MethodHPLC-MS Method
Principle Separation based on ion exchange with a constant mobile phase composition.Separation by HPLC followed by mass-based detection for high specificity.
Detection UV Absorbance (261 nm). nii.ac.jpMass Spectrometry (selected ion monitoring). researchgate.net
Sensitivity Lower Limit: ~10-50 pmol. nii.ac.jpiiarjournals.orgLower Limit: ~50 fmol. researchgate.net
Advantages Simple, inexpensive, robust. nii.ac.jpHighly sensitive and selective, allows simultaneous analysis of other phosphates. researchgate.net
Challenges Lower sensitivity compared to MS methods.Can be compromised by ion-pairing agents required for separation. researchgate.net

Anion-exchange chromatography is a specific type of ion chromatography that is fundamental to the separation of negatively charged molecules like F-ara-ATP. wikipedia.org This technique utilizes a stationary phase with positively charged functional groups that attract and bind anions. wikipedia.org The separation of F-ara-ATP from other cellular nucleotides, such as ATP, CTP, GTP, and UTP, is crucial for accurate quantification. nii.ac.jpnih.gov

In practice, samples extracted from cells are injected onto an anion-exchange column. nii.ac.jp The elution, or release, of the bound nucleotides is controlled by the composition and pH of the mobile phase, which is often a phosphate (B84403) buffer. nii.ac.jpaacrjournals.org By using either an isocratic (constant buffer concentration) or a gradient (increasing buffer concentration) elution, F-ara-ATP can be effectively isolated from other nucleotides. nii.ac.jpnih.gov For example, a strong anion-exchange column (Partisil 10-SAX) has been used with a phosphate buffer gradient to successfully separate F-ara-ATP from naturally occurring triphosphates. aacrjournals.org The peak corresponding to F-ara-ATP is then detected by its UV absorbance, allowing for its quantification. nii.ac.jp

In Vitro and Preclinical Models for Mechanistic Elucidation of F-ara-ATP

To understand the complex cellular and molecular mechanisms of F-ara-ATP, researchers utilize various in vitro and preclinical models. These models provide controlled environments to investigate the compound's effects on different cell types.

Human leukemic cell lines are invaluable tools for studying the metabolism and cytotoxic effects of F-ara-ATP. The K562 (chronic myelogenous leukemia) and CCRF-CEM (acute lymphoblastic leukemia) cell lines are frequently used. nih.govresearchgate.net

Studies using K562 cells have been instrumental in understanding how F-ara-ATP accumulation is affected by the cell cycle. Research has shown that the rate of F-ara-ATP accumulation varies across different phases of the cell cycle, with the highest rates observed in the S phase. nih.gov These cells have also been used to demonstrate the synergistic effect of combining fludarabine (B1672870) with other drugs like ara-C, where F-ara-ATP potentiates the accumulation of ara-CTP. nih.govresearchgate.net

The CCRF-CEM cell line has been critical in elucidating the specific enzymatic targets of F-ara-ATP. Research on these cells demonstrated that F-ara-ATP is a potent inhibitor of DNA primase, an enzyme essential for initiating DNA synthesis. nih.govmedchemexpress.com This inhibition of primer RNA formation is a key mechanism of action for fludarabine. nih.gov

Cell LineCancer TypeKey Research Findings Related to F-ara-ATP
K562 Chronic Myelogenous LeukemiaCell cycle-dependent accumulation of F-ara-ATP. nih.gov Potentiation of ara-CTP accumulation by F-ara-ATP. nih.govresearchgate.net
CCRF-CEM Acute Lymphoblastic LeukemiaF-ara-ATP inhibits DNA primase and primer RNA formation. nih.govmedchemexpress.com Used to study mechanisms of cytotoxicity. researchgate.net
HL-60 Promyelocytic LeukemiaDevelopment of F-ara-A resistant cell lines (HL60/Fara-A) to study resistance mechanisms. aacrjournals.org Used to measure F-ara-ATP production in vitro. nih.gov

To better understand the effects of F-ara-ATP in a context that more closely resembles the clinical setting, studies are conducted on primary cells isolated from patients and healthy donors. This includes lymphocytes from patients with chronic lymphocytic leukemia (CLL) and natural killer (NK) cells. aacrjournals.orgnih.gov

Research on CLL lymphocytes has shown that they actively metabolize fludarabine to F-ara-ATP and that the intracellular concentrations achieved are sufficient to inhibit DNA repair mechanisms. aacrjournals.org These studies have provided a rationale for combining fludarabine with DNA alkylating agents. aacrjournals.org

Studies on purified human NK cells from healthy volunteers have demonstrated that these cells are capable of accumulating F-ara-ATP. nih.govnih.gov Interestingly, significant interindividual variability (up to 8.3-fold) in the rate of F-ara-ATP accumulation was observed. nih.gov The average accumulation was found to be comparable to levels in CD4+ and CD8+ T-lymphocytes. nih.govnih.gov This research is important for understanding the effects of fludarabine on the immune system, particularly in the context of hematopoietic cell transplantation where NK cells play a crucial role. nih.gov

Biochemical and Enzymatic Assays for F-ara-ATP Target Characterization

Biochemical and enzymatic assays are essential for identifying and characterizing the specific molecular targets of F-ara-ATP. These assays isolate enzymes and other cellular components to study their interaction with the compound in a controlled, cell-free system.

The primary mechanism of F-ara-ATP's cytotoxic action is the inhibition of DNA synthesis. researchgate.net Enzymatic assays have been pivotal in pinpointing the specific enzymes involved. A key target is DNA primase, which synthesizes the short RNA primers required for DNA polymerase to begin DNA replication. In supernatants from CCRF-CEM leukemia cells, F-ara-ATP was shown to be a potent, noncompetitive inhibitor of DNA primase with respect to ATP, with a 50% inhibitory concentration (IC50) of 2.3 µM and an inhibition constant (Ki) of 6.1 µM. nih.govmedchemexpress.commedchemexpress.com

F-ara-ATP also inhibits other crucial enzymes involved in DNA replication and nucleotide metabolism, including DNA polymerases and ribonucleotide reductase. medchemexpress.comaacrjournals.orgmedchemexpress.com The inhibition of ribonucleotide reductase leads to a reduction in the cellular pools of deoxynucleotides, further hampering DNA synthesis. aacrjournals.org The incorporation of F-ara-ATP itself into the DNA chain by DNA polymerase α leads to the termination of DNA elongation. researchgate.net Assays using primer extension on a defined template sequence have been used to quantify the consequences of incorporating F-ara-ATP into a growing DNA strand by human DNA polymerase α. researchgate.net

Enzyme TargetAssay SystemKey FindingReported Value
DNA Primase Supernatants of CCRF-CEM cellsPotent, noncompetitive inhibitor. nih.govmedchemexpress.comIC50: 2.3 µM; Ki: 6.1 µM. medchemexpress.commedchemexpress.com
DNA Polymerase α/δ Supernatants of CCRF-CEM cellsF-ara-ATP is a less potent inhibitor compared to its effect on DNA primase. nih.govIC50: 43 µM (for α/δ activities on calf thymus DNA). nih.gov
DNA Polymerase α In vitro primer extension assayF-ara-ATP is recognized as a substrate and its incorporation terminates DNA synthesis. researchgate.netN/A
Ribonucleotide Reductase Various cell systemsInhibition by F-ara-ATP leads to deoxynucleotide pool imbalance. aacrjournals.orgN/A

Assays for DNA Primase Activity and Inhibition Kinetics

The investigation of F-ara-ATP's effect on DNA primase, an essential enzyme for initiating DNA synthesis, employs several advanced in vitro assays. nih.gov DNA primase synthesizes a short RNA primer required by DNA polymerase alpha to begin DNA replication. nih.gov Methodologies to study its inhibition by F-ara-ATP focus on quantifying this primer synthesis and determining the kinetics of the inhibition.

Fluorescence-based assays are a common method for measuring primase activity in a high-throughput format. acs.orgnih.gov In this setup, a single-stranded DNA (ssDNA) template is used in a reaction mixture containing the human primase enzyme, ribonucleotides (NTPs), and the analog of interest, such as F-ara-ATP. nih.gov The synthesis of RNA primers is then detected using a fluorescent dye that intercalates with the DNA-RNA hybrids, with the resulting fluorescence signal being proportional to primase activity. Time-course assays performed in 96-well plates allow for efficient screening and kinetic analysis. nih.gov

Another established method involves denaturing gel electrophoresis. acs.org This technique directly visualizes the RNA primers synthesized by the enzyme. In these experiments, the primase reaction is carried out in the presence of a DNA template and NTPs, with or without varying concentrations of F-ara-ATP. The reaction products are then separated on a denaturing polyacrylamide gel. By visualizing the bands corresponding to the RNA primers, researchers can directly observe the dose-dependent inhibition of primer synthesis by F-ara-ATP. acs.org

Kinetic studies have demonstrated that F-ara-ATP is a potent and specific inhibitor of DNA primase. medchemexpress.commedchemexpress.com It acts as a noncompetitive inhibitor with respect to the natural nucleotide substrate, GTP. nih.gov Research has established specific kinetic parameters for this inhibition.

Kinetic Parameter Value Enzyme Source
IC₅₀2.3 µMDNA Primase from CCRF-CEM cells
Kᵢ6.1 µMDNA Primase from CCRF-CEM cells
Inhibition TypeNoncompetitiveDNA Primase

This table presents kinetic data for F-ara-ATP inhibition of DNA primase. Data sourced from medchemexpress.commedchemexpress.com.

These assays collectively confirm that F-ara-ATP effectively blocks DNA synthesis by inhibiting the formation of primer RNA, a critical early step in DNA replication. medchemexpress.commedchemexpress.com

Evaluation of Ribonucleotide Reductase and DNA Polymerase Inhibition

Ribonucleotide Reductase (RNR) Inhibition: F-ara-ATP is an effective inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. patsnap.comdovepress.com By inhibiting RNR, F-ara-ATP depletes the intracellular pool of natural deoxyadenosine (B7792050) 5'-triphosphate (dATP). dovepress.comdovepress.com This depletion serves to self-potentiate the action of F-ara-ATP, as the reduced concentration of competing dATP molecules increases the likelihood of F-ara-ATP being incorporated into DNA by polymerases. dovepress.comdovepress.com

DNA Polymerase Inhibition: The inhibitory effect of F-ara-ATP has been extensively studied across several human DNA polymerases. nih.govfrontiersin.org In vitro studies show that the half-maximal inhibitory concentration (IC₅₀) value for F-ara-ATP varies significantly among the different polymerase enzymes. nih.govfrontiersin.org It is a competitive inhibitor with the natural substrate, dATP. nih.gov F-ara-ATP most potently inhibits the replicative polymerases alpha (α) and epsilon (ε), which are critical for DNA synthesis during the S-phase of the cell cycle. nih.govfrontiersin.org Its potency is substantially lower against the mitochondrial polymerase gamma (γ) and the DNA repair polymerase beta (β). nih.govfrontiersin.org Once incorporated, F-ara-ATP acts as a chain terminator, as most DNA polymerases are unable to efficiently elongate the DNA strand beyond the modified nucleotide. nih.gov

DNA Polymerase Function IC₅₀ of F-ara-ATP (µM)
Polymerase αChromosomal DNA Replication (Lagging Strand)1.6
Polymerase εChromosomal DNA Replication (Leading Strand)1.3
Polymerase βDNA Repair (Base Excision Repair)24
Polymerase γMitochondrial DNA Replication44

This table summarizes the in vitro IC₅₀ values for F-ara-ATP against various human DNA polymerases, highlighting its preferential inhibition of chromosomal DNA replication enzymes. Data sourced from nih.govfrontiersin.org.

These findings demonstrate that F-ara-ATP disrupts DNA synthesis through a dual approach: reducing the available pool of essential DNA precursors via RNR inhibition and directly blocking DNA elongation through competitive inhibition and chain termination by DNA polymerases. patsnap.comdovepress.com

Radioisotopic Labeling for F-ara-ATP Incorporation Studies

Radioisotopic labeling is a fundamental methodology used to trace the metabolic fate and mechanism of action of nucleotide analogs like F-ara-ATP. This technique provides direct evidence of the compound's incorporation into nucleic acids, which is a critical event for its cytotoxic activity. mdpi.comaacrjournals.org

In these studies, a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is incorporated into the fludarabine molecule during its synthesis. nih.gov The resulting radiolabeled compound can then be introduced to cells in culture. Following incubation, cellular DNA is extracted, and the amount of radioactivity is quantified. This allows researchers to directly measure the extent to which the analog has been incorporated into the DNA strand. nih.gov

Quantitative analyses using tritiated nucleoside analogs have been instrumental in demonstrating that F-ara-ATP is incorporated into DNA and is predominantly found at the terminal positions of the DNA chain. nih.gov This finding supports the mechanism of F-ara-ATP as a DNA chain terminator. nih.gov

Furthermore, radioisotopic assays are used to measure the inhibition of DNA repair processes. For instance, the inhibition of UV-induced nucleotide excision repair (NER) by F-ara-ATP has been demonstrated by measuring the uptake of radioactive thymidine (B127349). aacrjournals.org In this assay, cells are exposed to UV radiation to induce DNA damage, and the subsequent repair activity, which involves the synthesis of new DNA patches, is quantified by the incorporation of radiolabeled thymidine. A reduction in thymidine incorporation in the presence of F-ara-ATP indicates that the analog is interfering with the DNA repair synthesis process. aacrjournals.org

Bioimaging and Cell-Based Approaches for F-ara-ATP Cellular Fate

Understanding the cellular journey of F-ara-ATP, from uptake to its ultimate effect, requires a combination of sophisticated bioimaging and cell-based analytical techniques. These approaches allow for the visualization and quantification of the drug and its impact on cell viability and function.

While direct bioimaging of F-ara-ATP itself is not a routine application, the principles of fluorescent bioimaging offer a potential avenue for such investigations. nih.gov This field utilizes small, cell-permeable fluorescent molecules or genetically encoded protein sensors designed to bind to specific analytes, such as ATP, and produce a change in fluorescence. nih.govibs.re.kr These probes can be designed with recognition moieties that allow them to accumulate in specific subcellular compartments, enabling the study of metabolite localization and dynamics within live cells. rsc.org Such strategies could theoretically be adapted to develop specific probes for F-ara-ATP to visualize its distribution and concentration in real-time.

Cell-based approaches provide quantitative data on the accumulation of F-ara-ATP and its ultimate consequence, cell death. A primary method for quantifying intracellular F-ara-ATP is high-performance liquid chromatography (HPLC). nii.ac.jp A simple, isocratic HPLC method using an anion-exchange column can effectively separate F-ara-ATP from other endogenous nucleotides in cell extracts, allowing for its precise quantification via UV absorbance. nii.ac.jp More sensitive methods, such as liquid chromatography-mass spectrometry (LC-MS), have also been developed, enabling the detection of F-ara-ATP in very small cell populations, like specific T-lymphocyte subsets (CD4+ and CD8+). nih.gov

Theoretical Frameworks and Future Research Directions in F Ara Atp Science

Conceptual Models of F-ara-ATP's Multifaceted Biochemical Actions

F-ara-ATP (Fludarabine triphosphate), the active metabolite of the prodrug fludarabine (B1672870) phosphate (B84403), exerts its cytotoxic effects through a complex and multifaceted mechanism primarily targeting nucleic acid synthesis and cellular integrity. nih.govnih.govchemicalbook.com Once formed intracellularly, F-ara-ATP acts as a purine (B94841) analog, mimicking the natural nucleoside deoxyadenosine (B7792050) triphosphate (dATP). patsnap.comacademie-sciences.fr This structural similarity allows it to interfere with several critical cellular processes, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). chemicalbook.compatsnap.commedchemexpress.com

The primary biochemical actions of F-ara-ATP can be conceptualized through several key inhibitory and disruptive events:

Inhibition of DNA Synthesis: This is the principal mechanism of F-ara-ATP's action. nih.govnih.gov It competitively inhibits multiple essential enzymes involved in DNA replication. pharmacology2000.com By competing with dATP, it obstructs the function of DNA polymerases α, δ, and ε, which are critical for DNA replication and repair. pharmacology2000.comfrontiersin.org Its incorporation into the growing DNA strand leads to the termination of chain elongation, effectively halting DNA synthesis. patsnap.comacademie-sciences.frnih.gov

Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA. nih.govpatsnap.compharmacology2000.comdrugbank.com This inhibition depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and potentiating its own incorporation into DNA. patsnap.comnih.govnih.gov

Inhibition of Other Key Enzymes: The compound also inhibits DNA primase and DNA ligase. nih.govmedchemexpress.compharmacology2000.comdrugbank.com DNA primase is responsible for creating the RNA primers necessary to initiate DNA replication, and its inhibition prevents the start of DNA synthesis. medchemexpress.commedchemexpress.com DNA ligase is crucial for joining DNA fragments during replication and repair, and its inhibition compromises the integrity of the DNA. nih.govchemicalbook.com

Induction of Apoptosis: The culmination of these actions—DNA damage, replication stress, and metabolic disruption—triggers the cell's programmed cell death pathways. patsnap.commedchemexpress.com The presence of F-ara-ATP-induced damage activates DNA damage sensors and repair mechanisms. patsnap.com When the damage is irreparable, the cell undergoes apoptosis, a process involving the activation of caspases, which are proteases that dismantle the cell. chemicalbook.compatsnap.com

These interconnected mechanisms create a robust anti-proliferative effect, particularly in rapidly dividing cells that are heavily reliant on DNA replication. patsnap.com

Table 1: Key Biochemical Actions of F-ara-ATP

Mechanism of ActionPrimary Target Enzyme(s)Cellular ConsequenceReferences
Inhibition of DNA Synthesis DNA Polymerases (α, δ, ε)Competitive inhibition of dATP incorporation; DNA chain termination. patsnap.compharmacology2000.comfrontiersin.orgfrontiersin.org
Depletion of DNA Precursors Ribonucleotide ReductaseReduced pool of deoxyribonucleotides available for DNA synthesis. nih.govpatsnap.compharmacology2000.comdrugbank.com
Inhibition of DNA Replication Initiation & Ligation DNA Primase, DNA LigaseBlockade of primer RNA formation; Impaired joining of DNA fragments. nih.govmedchemexpress.compharmacology2000.comdrugbank.com
Disruption of RNA Function RNA Polymerases (inferred)Incorporation into RNA, leading to disrupted RNA processing and function. nih.govchemicalbook.compatsnap.com
Induction of Programmed Cell Death Caspase Pathways, DNA Damage SensorsActivation of apoptosis in response to irreparable cellular damage. chemicalbook.compatsnap.commedchemexpress.com

Advancing Understanding of F-ara-ATP in Modulating Nucleoside Metabolism

The role of F-ara-ATP extends beyond its direct inhibitory actions to the broader modulation of nucleoside metabolism. Its formation and intracellular concentration are tightly regulated by metabolic pathways, and in turn, it influences the metabolism of other nucleoside analogs. Fludarabine phosphate, the precursor drug, is dephosphorylated in the plasma to fludarabine (F-ara-A), which is then transported into cells and phosphorylated to its active triphosphate form, F-ara-ATP. nih.govchemicalbook.com The initial phosphorylation by deoxycytidine kinase (dCK) is the rate-limiting step in this activation process. nih.govnih.govresearchgate.net

Research has demonstrated a significant interaction between F-ara-ATP and the metabolism of other nucleoside drugs, such as arabinosylcytosine (ara-C). Pre-treatment or co-administration with fludarabine can potentiate the accumulation of the active form of ara-C, ara-CTP. haematologica.orgnih.govresearchgate.net This potentiation is attributed, in part, to an indirect effect of F-ara-ATP. By inhibiting ribonucleotide reductase, F-ara-ATP causes a reduction in the intracellular pools of deoxynucleotides, which leads to a compensatory activation of dCK. nih.gov This enhanced dCK activity results in a higher rate of phosphorylation and accumulation of ara-CTP. nih.govresearchgate.net This synergistic interaction has provided a strong rationale for combination therapies in clinical settings. nih.govresearchgate.net

Further studies have revealed a complex feedback system. While F-ara-ATP can boost ara-CTP accumulation, high intracellular concentrations of ara-CTP can inhibit the phosphorylation of F-ara-A, thereby reducing the rate of F-ara-ATP accumulation. nih.gov Conversely, cells pre-loaded with F-ara-ATP show a markedly increased rate of ara-CTP accumulation. nih.gov This modulation occurs across all phases of the cell cycle, suggesting that the combination can be effective against a broad population of proliferating cells. nih.gov

Table 2: Research Findings on F-ara-ATP's Modulation of Nucleoside Metabolism

Research FindingExperimental ModelKey OutcomeSignificanceReferences
Potentiation of ara-C Metabolism K562 Human Leukemia CellsPretreatment with F-ara-A increased the rate and concentration of ara-CTP accumulation.F-ara-ATP-mediated reduction in deoxynucleotide pools activates dCK, enhancing ara-C phosphorylation. nih.govresearchgate.net
Reciprocal Inhibition and Stimulation K562 Human Leukemia CellsAra-CTP accumulation decreased the rate of F-ara-ATP formation. Conversely, F-ara-ATP stimulated ara-CTP accumulation.Demonstrates complex feedback loops in nucleoside analog metabolism. nih.gov
Cell Cycle-Independent Potentiation Elutriated K562 Cells (G1, S, G2+M phases)F-ara-A pretreatment increased ara-CTP accumulation in all phases of the cell cycle.The combination of F-ara-A and ara-C is effective throughout the cell cycle. nih.gov
Metabolic Basis for Therapeutic Index General Cellular PharmacologyDifferential transport and phosphorylation of F-ara-A and accumulation of F-ara-ATP between normal and cancer cells.May explain the selective activity of the drug. nih.gov

Exploring Novel Molecular Targets and Signaling Networks Affected by F-ara-ATP

Beyond its well-characterized effects on DNA and RNA synthesis, research is uncovering novel molecular targets and signaling networks modulated by F-ara-ATP. These findings broaden the understanding of its biological activity and suggest additional mechanisms contributing to its therapeutic effects.

A significant discovery is the identification of F-ara-ATP as an inhibitor of STAT1 (Signal Transducer and Activator of Transcription 1) activation. selleckchem.com Studies have shown that fludarabine can cause a specific depletion of STAT1 protein and its corresponding mRNA, without affecting other members of the STAT family. selleckchem.com The STAT1 pathway is crucial for mediating cellular responses to interferons and is involved in inflammation, immune responses, and cell proliferation. By inhibiting this pathway, F-ara-ATP may modulate immune responses and exert effects beyond direct cytotoxicity.

In addition to STAT1, F-ara-ATP's induction of apoptosis is a key area of research. The accumulation of DNA damage and stalled replication forks caused by F-ara-ATP activates DNA damage response (DDR) pathways. patsnap.com This can lead to cell cycle arrest to allow for repair, but persistent and overwhelming damage signals the cell to initiate apoptosis. patsnap.com This process involves the activation of caspase enzymes, which execute the cell death program. patsnap.com Some evidence suggests that the structural similarity of F-ara-ATP to dATP may allow it to directly participate in the activation of the apoptosome and caspase-9, further promoting apoptosis. chemicalbook.com

Development of Enhanced Analytical and Preclinical Models for F-ara-ATP Research

Advancements in analytical chemistry and preclinical modeling have been crucial for elucidating the complex pharmacology of F-ara-ATP. The development of robust methods to quantify the intracellular concentration of this active metabolite is essential, as this parameter is considered more predictive of clinical efficacy than plasma drug levels. nii.ac.jp

Analytical Models: Early quantification of F-ara-ATP relied on high-performance liquid chromatography (HPLC) with gradient elution on anion-exchange columns. nii.ac.jp While effective, these methods could be complex. Subsequently, simpler, isocratic HPLC methods were developed. nii.ac.jp A major leap in sensitivity and specificity came with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These highly sensitive methods allow for the quantification of F-ara-ATP in small biological samples, such as peripheral blood mononuclear cells (PBMCs), with detection limits as low as 50 femtomoles. researchgate.netnih.govnih.gov Overcoming analytical challenges, such as separating the triphosphate form from its mono- and diphosphate (B83284) precursors and mitigating matrix effects, has been achieved using techniques like ion-pair chromatography. researchgate.netnih.gov

Table 3: Comparison of Analytical Methods for F-ara-ATP Quantification

MethodPrincipleSample TypeDetection LimitKey FeaturesReferences
Ion-Exchange HPLC Anion-exchange chromatography with UV detection.Leukemic Cells~20 pmolEarly standard method, often requires gradient elution. nii.ac.jp
Isocratic HPLC Simplified HPLC with UV detection.Leukemic CellsNot specifiedFaster and simpler than gradient methods. nii.ac.jp
LC-MS/MS Liquid chromatography separation with mass spectrometry detection.PBMCs, Leukemic Cells~50 fmolHigh sensitivity and specificity; allows for use of small sample volumes. researchgate.netnih.gov

Preclinical Models: A variety of preclinical models have been instrumental in F-ara-ATP research:

In Vitro Enzyme Assays: Purified enzymes, including DNA polymerases (α, β, γ, δ, ε) and ribonucleotide reductase, have been used to determine the direct inhibitory effects of F-ara-ATP and to calculate key kinetic parameters like the inhibition constant (K_i) and IC₅₀ values. medchemexpress.comfrontiersin.orgnih.govmedchemexpress.com For example, F-ara-ATP potently inhibits DNA polymerase α and ε with IC₅₀ values of 1.6 µM and 1.3 µM, respectively. frontiersin.orgfrontiersin.org

Cell Line Models: Human cancer cell lines, particularly from hematological malignancies like CCRF-CEM and K562 leukemia cells, are widely used. medchemexpress.comnih.govnih.gov These models are essential for studying the mechanisms of cytotoxicity, drug metabolism, cell cycle effects, and interactions with other agents. medchemexpress.commedchemexpress.comresearchgate.net

Ex Vivo Models: To better reflect clinical scenarios, studies are often conducted ex vivo using primary cells isolated from patients or healthy volunteers. These include leukemic blasts, T-lymphocytes, and Natural Killer (NK) cells. medchemexpress.comnii.ac.jpnih.gov Such models are valuable for investigating interindividual variability in F-ara-ATP accumulation and response. nih.govnih.gov

Animal Models: Murine models, such as those bearing P388 leukemia, have been used to evaluate the in vivo efficacy and to establish fundamental pharmacological parameters of the parent drug, fludarabine. selleckchem.com

These advanced models continue to be refined, providing deeper insights into the therapeutic potential and molecular intricacies of F-ara-ATP.

Q & A

Q. Methodological Focus

  • Chromatography : Hypercarb columns improve retention of polar triphosphates without ion-pairing agents, reducing ion suppression in MS .
  • Interference : ATP and dNTPs co-elute with F-ara-ATP in reverse-phase systems; orthogonal separation (e.g., HILIC) may enhance specificity .

Why is F-ara-ATP quantification critical in pediatric pharmacokinetic studies?

Translational Research Focus
Pediatric PBMCs show 74–198-fold variability in F-ara-ATP levels post-infusion, exceeding plasma fludarabine variability . This suggests:

  • Tissue-Specific Metabolism : Intracellular activation kinetics differ from plasma pharmacokinetics .
  • Dosing Implications : PBMC-based LC-MS monitoring could personalize fludarabine dosing to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.